![molecular formula C18H11ClO B14020207 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14020207.png)
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one is a chemical compound with the molecular formula C18H11ClO and a molecular weight of 278.73 g/mol This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a butadienone moiety
Méthodes De Préparation
The synthesis of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide.
Coupling Reaction: The first step involves a Sonogashira coupling reaction between 5-chloro-2-iodophenylacetylene and 2-phenylethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of Butadienone: The resulting product undergoes further reactions, including deprotection and oxidation, to form the butadienone moiety.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and oxidizing or reducing agents.
Applications De Recherche Scientifique
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one can be compared with other similar compounds, such as:
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2-buten-1-one: This compound has a similar structure but lacks the butadienone moiety, which may affect its reactivity and applications.
1-[5-Chloro-2-(2-phenylethynyl)phenyl]-2,3-pentadien-1-one:
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct reactivity and wide range of applications.
Propriétés
Formule moléculaire |
C18H11ClO |
|---|---|
Poids moléculaire |
278.7 g/mol |
InChI |
InChI=1S/C18H11ClO/c1-2-6-18(20)17-13-16(19)12-11-15(17)10-9-14-7-4-3-5-8-14/h3-8,11-13H,1H2 |
Clé InChI |
JRLCUSSOSSFUGK-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC(=O)C1=C(C=CC(=C1)Cl)C#CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


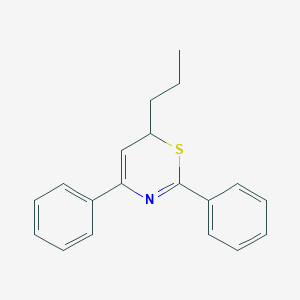
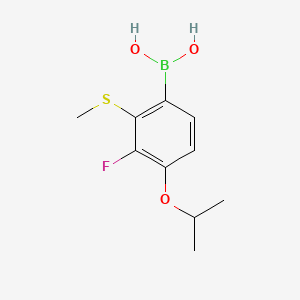

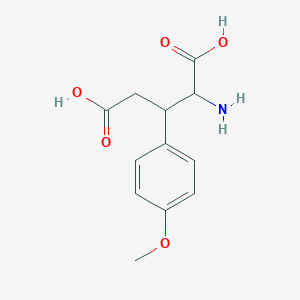


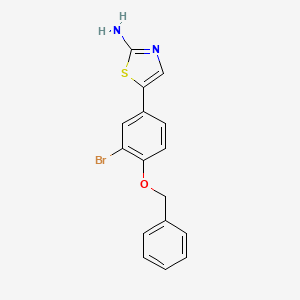
![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)
![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)
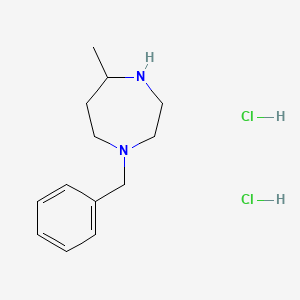
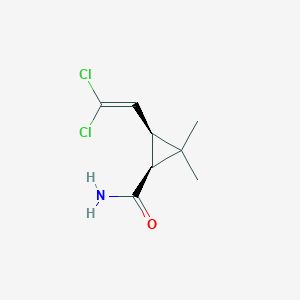

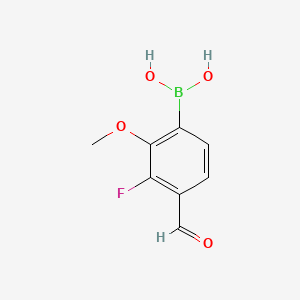
![2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine](/img/structure/B14020211.png)
